{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine
Description
Properties
Molecular Formula |
C11H14F3NO2 |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-15-6-8-3-4-9(16-2)10(5-8)17-7-11(12,13)14/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
SLAXRSCJWHLDEC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a commercially available precursor. The 3-hydroxy group is subjected to alkylation with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the trifluoroethoxy moiety.
Reaction Conditions :
-
Solvent : Anhydrous dimethylformamide (DMF)
-
Temperature : 80–90°C
-
Time : 12–16 hours
The reaction proceeds via an Sₙ2 mechanism , with the alkoxide ion attacking the electrophilic carbon of the trifluoroethyl bromide. Excess base ensures deprotonation of the phenolic hydroxyl group, driving the reaction to completion. The product, 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde , is isolated via vacuum distillation or column chromatography, yielding 85–92%.
Spectral Characterization
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric stretch of trifluoroethoxy).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, CHO), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.08 (d, J = 2.0 Hz, 1H, Ar-H), 6.97 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.43 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 3.85 (s, 3H, OCH₃).
Reduction to 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzyl Alcohol
The aldehyde intermediate is reduced to the corresponding primary alcohol using sodium borohydride (NaBH₄) in methanol.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (aldehyde:NaBH₄)
-
Temperature : 0–5°C (ice bath)
-
Time : 2 hours
Workup : The reaction is quenched with dilute HCl, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Yield: 88–94%.
Spectral Data
-
ESI-MS (m/z) : 279.1 [M + H]⁺.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 8.4 Hz, 1H, Ar-H), 6.86 (d, J = 2.0 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂OH), 4.38 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 3.83 (s, 3H, OCH₃).
Conversion to 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzyl Chloride
The alcohol is treated with thionyl chloride (SOCl₂) to generate the benzylic chloride, a critical intermediate for subsequent amination.
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane (DCM)
-
Catalyst : Catalytic dimethylformamide (DMF)
-
Temperature : Reflux (40°C)
-
Time : 3 hours
Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is purified via flash chromatography (hexane/ethyl acetate 9:1). Yield: 78–85%.
Analytical Confirmation
-
³⁵Cl NMR (100 MHz, CDCl₃) : δ 102.5 ppm (benzyl chloride).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (d, J = 2.0 Hz, 1H, Ar-H), 6.81 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.58 (s, 2H, CH₂Cl), 4.40 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 3.85 (s, 3H, OCH₃).
Amination with Methylamine
The benzyl chloride undergoes nucleophilic substitution with methylamine to install the final methylaminomethyl group.
Reaction Conditions :
-
Methylamine Source : 40% aqueous methylamine or gaseous methylamine in THF.
-
Molar Ratio : 1:5 (chloride:methylamine).
-
Temperature : 25°C (ambient).
-
Time : 12 hours.
Workup : The reaction mixture is diluted with water, and the product is extracted with DCM. The organic layer is dried and concentrated, followed by purification via recrystallization (ethanol/water). Yield: 70–78%.
Spectral Validation
-
IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-N stretch).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.18 (d, J = 8.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.0 Hz, 1H, Ar-H), 6.79 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.76 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 3.45 (s, 2H, CH₂N), 2.35 (s, 3H, NCH₃).
Alternative Pathways and Optimization
Reductive Amination Approach
An alternative route involves reductive amination of 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde with methylamine using sodium cyanoborohydride (NaBH₃CN) .
Reaction Conditions :
-
Solvent : Methanol.
-
pH : Maintained at 6–7 using acetic acid.
-
Temperature : 25°C.
-
Time : 24 hours.
Yield : 65–72%.
Catalytic Hydrogenation
Intermediate nitro compounds (e.g., 4-methoxy-3-(2,2,2-trifluoroethoxy)nitrobenzene) can be reduced using H₂/Pd-C to generate amines, which are subsequently methylated.
Data Tables
Table 1: Key Intermediates and Their Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde | C₁₀H₉F₃O₃ | 246.17 | 85–92 |
| 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzyl alcohol | C₁₀H₁₁F₃O₃ | 248.19 | 88–94 |
| 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzyl chloride | C₁₀H₁₀ClF₃O₂ | 266.63 | 78–85 |
| Target Amine | C₁₁H₁₄F₃NO₂ | 249.23 | 70–78 |
Table 2: Comparison of Amination Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | CH₂Cl, MeNH₂, THF, 25°C | 70–78 | ≥95 |
| Reductive Amination | NaBH₃CN, MeOH, pH 6–7, 25°C | 65–72 | ≥90 |
| Catalytic Hydrogenation | H₂/Pd-C, MeOH, 50 psi, 25°C | 60–68 | ≥85 |
Challenges and Mitigation Strategies
-
Regioselectivity in Trifluoroethoxy Installation :
-
Stability of Benzyl Chloride :
-
Amination Efficiency :
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine, highlighting key differences in substituents, molecular weight, and functional groups:
Key Structural and Functional Insights:
Trifluoroethoxy vs. The dual substitution (methoxy at C4, trifluoroethoxy at C3) creates a polar-nonpolar balance, which may optimize binding to hydrophobic pockets in enzymes or receptors .
Amine Functionalization: The methylamine group in the target compound provides a basic center (pKa ~9–10), facilitating salt formation (e.g., hydrochloride) for improved solubility, as seen in related amines .
Pharmacological Relevance :
- Compounds like lansoprazole derivatives () demonstrate the importance of trifluoroethoxy groups in prolonging half-life and resisting oxidative metabolism .
- The absence of a 3-methoxy group in simpler analogs (e.g., Methyl({[4-(trifluoroethoxy)phenyl]methyl})amine) may reduce synthetic complexity but compromise target specificity .
Biological Activity
Overview
The compound {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine , also known as 4-Methoxy-3-(2,2,2-trifluoroethoxy)phenylmethanamine , is a synthetic organic molecule characterized by its unique structural features. The presence of methoxy and trifluoroethoxy groups contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Properties
The structural formula of the compound is represented as follows:
The key functional groups include:
- Methoxy group (-OCH₃)
- Trifluoroethoxy group (-OCF₃)
- Aminomethyl group (-NH(CH₃)₂)
These groups enhance the lipophilicity and bioavailability of the molecule, facilitating its interaction with biological targets.
The biological activity of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethoxy group increases the compound's lipophilicity, allowing for better membrane penetration. The methoxy group may participate in hydrogen bonding, which can influence binding affinity to various biological targets.
Key Interactions
- Enzymatic Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
- Receptor Modulation : It may also interact with serotonin receptors, impacting mood regulation and other physiological functions.
In Vitro Studies
- Acetylcholinesterase Inhibition :
- Cytotoxicity Assays :
- Antioxidant Activity :
Case Studies
-
Case Study on Antitumor Activity :
- A recent study focused on a series of 4-methyl coumarin–triazole hybrids that included similar structural elements to {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine. These hybrids demonstrated significant cytotoxicity against MCF7 cells with mechanisms involving apoptosis induction and mitochondrial membrane disruption .
- Pharmacokinetic Predictions :
Comparative Analysis
| Compound | Structure | IC₅₀ (μM) | Activity |
|---|---|---|---|
| {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine | C₁₀H₁₂F₃N₂O₂ | 10 - 20 (AChE Inhibition) | Moderate |
| Similar Derivative A | C₁₀H₁₂F₃N₂O₂ | 5 - 15 (MCF7 Cytotoxicity) | High |
| Similar Derivative B | C₉H₉F₂N₂O₂ | 15 - 25 (MCF7 Cytotoxicity) | Moderate |
Q & A
Q. What are the optimal synthetic routes for {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine, and how can yield and purity be improved?
The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 4-methoxy-3-(2,2,2-trifluoroethoxy)benzyl chloride) with methylamine under basic conditions (e.g., NaOH/K₂CO₃). Key parameters include:
- Temperature control : 40–60°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
- Purification : Column chromatography or recrystallization improves purity (>95%), while continuous flow reactors optimize scalability .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., trifluoroethoxy at C3, methoxy at C4) .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities .
- Elemental analysis : Validate empirical formula (C₁₁H₁₄F₃NO₂) .
Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?
The trifluoroethoxy group increases lipophilicity (logP ~2.5) and metabolic stability due to fluorine’s electronegativity and C-F bond strength. This enhances membrane permeability in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare analogs with halogens (Cl, Br), methyl, or ethoxy groups at C3/C4 to assess effects on target binding .
- Methylamine modification : Replace with ethylamine or cyclic amines to evaluate steric/electronic impacts .
- Biological assays : Pair synthetic analogs with enzyme inhibition (e.g., monoamine oxidases) or receptor binding (e.g., GPCRs) studies .
Q. What computational tools are effective for predicting biological targets and pharmacokinetics?
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with enzymes/transporters .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
- PASS algorithm : Predict neuroprotective or antipsychotic activity based on structural motifs .
Q. How should contradictory data from biological assays be resolved?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ trends .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding .
- Metabolite analysis : LC-MS/MS to identify degradation products interfering with assays .
Q. What strategies address regioselectivity challenges during functionalization of the phenyl ring?
- Directing groups : Introduce temporary substituents (e.g., boronic acids) to control electrophilic aromatic substitution .
- Protection/deprotection : Use tert-butyl groups to shield methoxy during trifluoroethoxy installation .
- Catalytic systems : Pd/Cu catalysts for selective C-H activation at C3 .
Methodological Considerations
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Low-temperature quenching : Halt exothermic reactions by rapid cooling to −20°C .
- In-line purification : Couple flow reactors with scavenger resins to remove reactive byproducts .
Q. What in vitro models are suitable for preliminary neuropharmacological testing?
- Primary neuronal cultures : Assess neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .
- Radioligand binding assays : Screen for affinity at serotonin/dopamine receptors .
Q. How do solvent polarity and pH affect the compound’s stability in biological buffers?
- PBS/DMSO mixtures : Maintain solubility at pH 7.4 with ≤5% DMSO to avoid cytotoxicity .
- Acidic conditions : Degradation observed at pH <3; use lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
